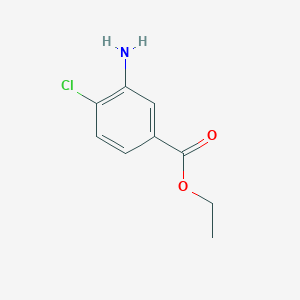

Ethyl 3-Amino-4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBBVLRCWNTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Ethyl 3 Amino 4 Chlorobenzoate

Established Catalytic Reduction Pathways

The conversion of the nitro group in Ethyl 4-chloro-3-nitrobenzoate to an amine is a cornerstone of its synthesis. Catalytic reduction methods are widely employed due to their efficiency and selectivity.

Heterogeneous Catalytic Hydrogenation from Nitro Precursors

Heterogeneous catalytic hydrogenation is a prevalent and highly effective industrial method for the reduction of nitroarenes. drhazhan.com This process typically involves reacting the starting material, Ethyl 4-chloro-3-nitrobenzoate, with hydrogen gas in the presence of a solid metal catalyst. The catalyst provides a surface for the reaction to occur, facilitating the transformation of the nitro group into an amino group.

Commonly used catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. drhazhan.comorgsyn.org The choice of catalyst can influence the reaction's speed, selectivity, and the conditions required. For instance, palladium-based catalysts are often favored for their high activity and selectivity under relatively mild conditions.

The reaction is typically carried out in a solvent, such as ethanol (B145695), which readily dissolves the starting material. nih.gov Process parameters are carefully controlled to ensure complete conversion and high purity of the final product.

Table 1: Typical Conditions for Heterogeneous Catalytic Hydrogenation

| Parameter | Condition | Rationale & Notes |

|---|---|---|

| Starting Material | Ethyl 4-chloro-3-nitrobenzoate | The nitro-substituted precursor for the target amine. |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel | These catalysts are highly effective for nitro group reduction. drhazhan.com Catalyst loading is a key parameter for optimization. |

| Reagent | Hydrogen Gas (H₂) | The reducing agent that hydrogenates the nitro group. |

| Solvent | Ethanol, Methanol (B129727) | Provides a medium for the reaction and dissolves the substrate. nih.gov |

| Temperature | Room Temperature to mild heating | The reaction is often exothermic; temperature control is crucial for safety and selectivity. |

| Pressure | Atmospheric to moderate pressure | Higher pressure can increase the reaction rate but requires specialized equipment. |

Alternative Reduction Strategies

While catalytic hydrogenation is common, other chemical reduction methods are also well-established. These alternatives can be advantageous, particularly in laboratory settings or when specific chemoselectivity is required. One of the most common methods involves the use of metals in acidic media. The Bechamp reduction, using iron filings in the presence of an acid like hydrochloric acid or acetic acid, is a classic example.

More recently, other metal-based systems have been developed. For example, the use of indium metal in an aqueous solution of ammonium (B1175870) chloride has been shown to be an effective method for the selective reduction of nitroarenes to their corresponding amines. orgsyn.org This method offers the advantage of proceeding in aqueous media, which can be environmentally preferable. orgsyn.org

Novel and Greener Synthetic Routes

In line with the principles of green chemistry, research has focused on developing more sustainable and efficient synthetic methods. These include the use of biocatalysts and advanced process technologies like flow chemistry.

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. researchgate.net While specific literature detailing the use of an enzyme for the direct synthesis of Ethyl 3-Amino-4-chlorobenzoate is not prominent, the reduction of nitro groups is a known enzymatic transformation. Enzymes such as nitroreductases could potentially be employed for this purpose.

The broader field of biocatalysis has seen success in creating related molecules. For instance, amide bond synthetases like McbA have been used to produce amides from carboxylic acids and amines in aqueous media, sometimes coupled with ATP recycling systems to improve efficiency. york.ac.uknih.gov The development of enzymes for specific, non-natural substrates through directed evolution is an active area of research that could yield a biocatalyst for this specific reduction in the future.

Flow Chemistry Protocols for Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time.

The application of flow chemistry has been demonstrated for the synthesis of related compounds. For instance, continuous flow reactors have been used to improve the yield and efficiency of producing derivatives like Ethyl 4-Amino-3-fluorobenzoate. For the synthesis of this compound, a flow protocol would likely involve pumping a solution of the nitro precursor and a reducing agent through a heated channel or a packed bed containing a solid-supported catalyst. This approach can significantly shorten reaction times and allow for safer handling of potentially hazardous intermediates or exothermic reactions. rsc.org

Optimization of Reaction Conditions and Process Parameters

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness. The key parameters for optimization depend on the chosen synthetic route. Statistical methods like Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables on the reaction outcome. acs.org

For heterogeneous catalytic hydrogenation , optimization involves several factors:

Catalyst Selection and Loading : Comparing different catalysts (e.g., Pd/C vs. Pt/C) and varying the weight percentage of the catalyst can significantly impact the reaction rate and cost. acs.org

Solvent Choice : The solvent can influence substrate solubility and catalyst activity.

Temperature and Pressure : Higher temperatures and pressures can accelerate the reaction but may also lead to side reactions or catalyst deactivation. Finding the optimal balance is key. nih.gov

Reaction Time : Monitoring the reaction progress allows for determination of the minimum time required for complete conversion, preventing unnecessary energy consumption and potential byproduct formation.

For chemical reduction methods , optimization focuses on:

Stoichiometry of the Reducing Agent : Using the correct molar equivalents of the reducing agent (e.g., iron powder, indium) is critical to ensure complete reduction without excessive waste.

Acid Concentration : In methods like the Bechamp reduction, the concentration of the acid affects the reaction rate and workup procedure.

Temperature Control : Many reduction reactions are exothermic, and efficient temperature management is necessary to maintain control and selectivity.

Table 2: Key Parameters for Synthesis Optimization

| Synthetic Method | Parameter for Optimization | Impact on Synthesis |

|---|---|---|

| Catalytic Hydrogenation | Catalyst Type & Loading | Affects reaction rate, selectivity, and overall process cost. acs.org |

| Hydrogen Pressure | Higher pressure generally increases the rate but requires specialized equipment. | |

| Temperature | Influences reaction kinetics and the potential for side reactions. nih.gov | |

| Chemical Reduction | Reducing Agent Stoichiometry | Ensures complete conversion and minimizes chemical waste. orgsyn.org |

| Solvent/Acid System | Affects reaction rate, substrate solubility, and workup efficiency. | |

| Reaction Time | Optimizing time reduces energy consumption and limits byproduct formation. | |

| Flow Chemistry | Flow Rate / Residence Time | Determines the extent of reaction and throughput of the system. rsc.org |

| Reactor Temperature | Precisely controlled to maximize yield and minimize impurities. |

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial production of this compound is primarily dictated by efficiency, cost-effectiveness, safety, and environmental impact. The synthesis is typically a multi-step process, commencing with the nitration of 4-chlorobenzoic acid, followed by the reduction of the nitro group, and concluding with the esterification of the carboxylic acid. Each step presents unique challenges and considerations for large-scale manufacturing.

A prevalent industrial route begins with the synthesis of the key intermediate, 4-chloro-3-nitrobenzoic acid. This is achieved through the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). prepchem.com For large-scale batches, precise temperature control is critical; the reaction is typically maintained between 10°C and 25°C during the addition of the nitrating mixture to prevent over-nitration and the formation of impurities. prepchem.com Following the addition, the temperature may be raised to around 37°C to ensure the reaction proceeds to completion over several hours. prepchem.comepo.org A key consideration for industrial-scale synthesis is the recovery and recycling of spent sulfuric acid via distillation to reduce raw material costs and minimize waste.

The subsequent and most critical step is the reduction of the nitro group of 4-chloro-3-nitrobenzoic acid to form 3-Amino-4-chlorobenzoic acid. While various reducing agents can be employed, catalytic hydrogenation is the preferred method for industrial applications due to its high efficiency, cleaner reaction profile, and the reusability of the catalyst.

Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is highly effective. rsc.org The reaction is typically carried out in a solvent such as ethyl acetate (B1210297) or ethanol under hydrogen gas pressure (1–2 MPa). This method is advantageous for its shorter reaction times (2–3 hours) compared to other reduction methods like using zinc dust. A significant benefit in an industrial setting is the ability to recover and reuse the catalyst multiple times without a significant loss of activity, which substantially lowers production costs. Furthermore, catalytic hydrogenation generates minimal waste, aligning with green chemistry principles.

The final step is the esterification of 3-Amino-4-chlorobenzoic acid with ethanol to yield the target compound, this compound. Fischer-Speier esterification is a common industrial method, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the reaction towards the ester product. To maximize yield on a large scale, the water formed during the reaction is continuously removed using techniques like azeotropic distillation.

For enhanced safety and efficiency, modern industrial synthesis is increasingly adopting continuous flow systems, such as microreactors. These systems offer superior control over reaction parameters like temperature and pressure, particularly for potentially hazardous reactions like nitration and hydrogenation. Continuous flow reactors can significantly reduce reaction times and improve yield consistency, with some processes demonstrating high conversion rates at significant throughputs.

Below is a comparative analysis of two primary methods for the reduction of the intermediate 4-chloro-3-nitrobenzoic acid.

Table 1: Comparative Analysis of Industrial Reduction Methods

| Parameter | Zinc/NaOH Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | >95% | 95% |

| Reaction Time | 3–5 hours | 2–3 hours |

| Catalyst/Conditions | Stoichiometric Zn/NaOH | Catalytic Raney Ni or Pd/C, 1–2 MPa H₂ |

| Solvent | Dichloromethane (B109758)/Water | Ethyl Acetate or Ethanol rsc.org |

| Scalability | Moderate (Batch Processing) | High (Suitable for Continuous Reactors) |

| Environmental Impact | Higher waste (Zinc residues) | Lower waste (Reusable catalyst) |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-nitrobenzoic acid |

| 4-chlorobenzoic acid |

| p-chlorobenzoic acid |

| Nitric acid |

| Sulfuric acid |

| 3-Amino-4-chlorobenzoic acid |

| Raney nickel |

| Palladium on carbon |

| Ethyl acetate |

| Ethanol |

| Zinc |

| Sodium hydroxide (B78521) |

| Dichloromethane |

| Hydrochloric acid |

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Amino 4 Chlorobenzoate

Transformations Involving the Aromatic Amino Functionality

The presence of the primary aromatic amino group ortho to a chlorine atom and meta to an ethyl ester group significantly influences its reactivity. The amino group can readily undergo a variety of transformations, including acylation, alkylation, arylation, diazotization, and condensation reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group in Ethyl 3-Amino-4-chlorobenzoate allows it to react with various electrophiles to form N-C bonds.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield Ethyl 4-chloro-3-(acetylamino)benzoate. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. The resulting amides are often more stable and less susceptible to oxidation than the parent amine.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, reaction with methyl iodide would lead to the formation of Ethyl 4-chloro-3-(methylamino)benzoate and potentially Ethyl 4-chloro-3-(dimethylamino)benzoate.

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. wikipedia.org This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This strategy allows for the synthesis of a wide range of N-aryl derivatives.

| Reaction Type | Reagent/Catalyst | Product |

| Acylation | Acetyl chloride | Ethyl 4-chloro-3-(acetylamino)benzoate |

| Alkylation | Methyl iodide | Ethyl 4-chloro-3-(methylamino)benzoate |

| Arylation | Aryl halide, Pd catalyst | Ethyl 4-chloro-3-(arylamino)benzoate |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. nih.govnih.gov For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would introduce a chloro, bromo, or cyano group, respectively, at the 3-position of the benzene (B151609) ring. This provides a route to synthesize various halogenated and cyano-substituted benzoates.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. researchgate.netcuhk.edu.hkgoogleapis.com This reaction results in the formation of highly colored azo compounds, which are widely used as dyes and pigments. For example, coupling with 2-naphthol (B1666908) would yield an intensely colored azo dye.

| Reaction | Reagent | Product | Application |

| Sandmeyer (Chlorination) | CuCl | Ethyl 3,4-dichlorobenzoate | Synthesis of di-halogenated compounds |

| Sandmeyer (Bromination) | CuBr | Ethyl 3-bromo-4-chlorobenzoate | Synthesis of mixed-halogenated compounds |

| Sandmeyer (Cyanation) | CuCN | Ethyl 4-chloro-3-cyanobenzoate | Intermediate for carboxylic acids, amides, etc. |

| Azo Coupling | 2-Naphthol | Azo dye derivative | Dyes and Pigments |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are valuable intermediates in organic synthesis and can be used to prepare a variety of heterocyclic compounds or can be reduced to form secondary amines. For example, the reaction with benzaldehyde (B42025) would yield Ethyl 4-chloro-3-((phenylmethylene)amino)benzoate.

| Carbonyl Compound | Product Type |

| Benzaldehyde | Schiff Base |

| Acetone | Schiff Base |

| Cyclohexanone | Schiff Base |

Reactions at the Ester Group

The ethyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives.

Transesterification Processes with Alcohol Exchange

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. chemicalbook.com This reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. This method is useful for introducing different alkyl or aryl groups into the ester functionality.

| Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) | Mthis compound |

| Benzyl alcohol | Acid or Base | Benzyl 3-amino-4-chlorobenzoate |

| Isopropanol | Acid or Base | Isopropyl 3-amino-4-chlorobenzoate |

Amidation and Related Carboxylic Acid Derivative Formations

The ethyl ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. A particularly important transformation is the reaction with hydrazine (B178648) hydrate, which converts the ethyl ester into the corresponding acid hydrazide, 3-Amino-4-chlorobenzohydrazide. researchgate.net This hydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. Direct amidation with ammonia would yield 3-Amino-4-chlorobenzamide.

| Amine | Product |

| Ammonia | 3-Amino-4-chlorobenzamide |

| Hydrazine | 3-Amino-4-chlorobenzohydrazide |

| Ethylamine | N-Ethyl-3-amino-4-chlorobenzamide |

Reactivity of the Aromatic Halogen Substituent

The chlorine atom attached to the aromatic ring of this compound is a key site for synthetic modification. Its reactivity is influenced by the presence of the activating amino group and the deactivating, meta-directing ethyl ester group. This section explores the two primary pathways for the functionalization of the C-Cl bond: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are instrumental in replacing the chlorine atom with a variety of substituents.

The Suzuki-Miyaura coupling reaction, for instance, enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to introduce new aryl or vinyl groups. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for similar aryl chlorides. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of a carbon-nitrogen bond. nih.gov This reaction allows for the coupling of the aryl chloride with a primary or secondary amine, providing a direct route to N-arylated products. researchgate.net This transformation is particularly relevant in pharmaceutical and materials science for the synthesis of complex amines. documentsdelivered.com The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. nih.gov

A significant application of the reactivity of the amino and chloro groups in this compound is in the synthesis of quinazoline (B50416) derivatives. For example, in the synthesis of certain kinase inhibitors, the related 2-amino-5-chlorobenzoic acid is a key starting material. acs.org The general synthetic strategy often involves an initial reaction at the amino group, followed by a cyclization step that may implicitly involve the reactivity of the chloro substituent or its transformation product.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Toluene/H₂O | 100 | Not specified | General Suzuki Conditions |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Not specified | General Buchwald-Hartwig Conditions |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

A key synthetic application that leverages the reactivity of both the amino and chloro groups is the synthesis of quinazolinones. For instance, 2-amino-5-chlorobenzoic acid can be converted to 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives. acs.org A common method for the formation of the quinazoline ring system involves the reaction of an anthranilic acid derivative with formamide (B127407) or a formamidine (B1211174) salt. In the case of this compound, this would lead to the formation of a 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate derivative. This transformation involves the initial formation of an amidine from the amino group, followed by an intramolecular cyclization that displaces the chlorine atom.

| Nucleophile | Solvent | Temperature (°C) | Product Type | Reference |

| Formamidine acetate (B1210297) | Formamide | 160 | 7-Chloro-4(3H)-quinazolinone derivative | researchgate.net (analogous reaction) |

| Ammonia | DMF | High Temp | 3,4-diaminobenzoate derivative | General SNAr |

Table 2: Plausible nucleophilic aromatic substitution pathways for this compound based on analogous reactions.

Multicomponent Reaction Scaffolds Employing this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating substantially all of the atoms of the starting materials. These reactions are highly atom-economical and offer a powerful tool for the rapid generation of molecular diversity.

While specific examples of multicomponent reactions directly employing this compound are not prevalent in the surveyed literature, its structure suggests potential applications in such transformations. The presence of a primary amino group makes it a suitable component for isocyanide-based MCRs like the Ugi and Passerini reactions, although the electronic nature of the aromatic ring might influence the reactivity. For instance, the amino group could react with an aldehyde or ketone to form an imine in situ, which could then participate in an Ugi reaction with an isocyanide and a carboxylic acid.

A more direct application lies in the synthesis of heterocyclic structures. For example, the synthesis of quinazoline derivatives can be viewed through the lens of a multicomponent approach. The reaction of an anthranilic acid derivative, an orthoformate, and an amine can lead to the formation of a quinazolinone. In the case of this compound, this would involve a three-component reaction to construct the quinazoline core, with the chlorine atom remaining for potential further functionalization.

| Reaction Type | Components | Resulting Scaffold |

| Ugi-type Reaction (Hypothetical) | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Quinazoline Synthesis | This compound, Orthoformate, Amine | Substituted Quinazoline |

Table 3: Potential multicomponent reactions involving this compound.

Regioselective Functionalization Studies

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the case of this compound, there are multiple potential sites for functionalization: the amino group, the ester, and the aromatic ring (at the chlorine atom or at the C-H bonds).

The primary focus of regioselective functionalization of this molecule often involves directing reactions to a specific site while leaving others intact for subsequent transformations. For instance, palladium-catalyzed C-H functionalization could potentially be used to introduce substituents at the C-2 or C-6 positions of the aromatic ring. The directing ability of the amino and ester groups would play a crucial role in determining the regiochemical outcome of such reactions. The amino group is a strong ortho-directing group, which would favor functionalization at the C-2 position.

Furthermore, the sequential functionalization of the different reactive sites is a key strategy. For example, the amino group can be acylated first, which modifies its electronic properties and directing ability. This can be followed by a cross-coupling reaction at the chloro position, and finally, modification of the ester group. This stepwise approach allows for the controlled and regioselective synthesis of complex molecules derived from this compound.

| Reaction Type | Directing Group | Favored Position of Functionalization |

| Electrophilic Aromatic Substitution | Amino Group | C-2, C-6 |

| Palladium-Catalyzed C-H Arylation | Amino Group (as an amide) | C-2 |

| Nucleophilic Aromatic Substitution | Ethyl Ester Group | C-4 (displacement of Cl) |

Table 4: Predicted regioselectivity of functionalization on this compound.

Applications of Ethyl 3 Amino 4 Chlorobenzoate in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The strategic positioning of the amino group ortho to a chlorine atom makes Ethyl 3-Amino-4-chlorobenzoate an ideal starting material for the synthesis of a variety of heterocyclic compounds. This structural motif is particularly amenable to cyclization reactions, leading to the formation of fused ring systems of significant interest in medicinal chemistry and materials science.

The vicinal arrangement of the amino and chloro substituents allows for the construction of nitrogen-containing heterocycles. For instance, through reactions with appropriate dicarbonyl compounds or their equivalents, it can serve as a precursor to substituted quinoxalines or other diazine systems. Furthermore, its amino group can participate in cyclization reactions to form five- and six-membered rings. The general reactivity of ortho-amino-haloaromatics suggests its utility in the synthesis of quinazolines and their derivatives, which are known for their broad range of biological activities. The synthesis of quinazolin-4(3H)-ones, for example, can be achieved by reacting anthranilic acid derivatives with a one-carbon synthon.

| Heterocyclic System | Potential Synthetic Approach | Key Reaction Type |

| Benzimidazoles | Reaction with aldehydes or carboxylic acids (or their derivatives) followed by cyclization. | Condensation, Cyclization |

| Quinoxalines | Condensation with α-dicarbonyl compounds. | Condensation |

| Quinazolinones | Reaction with formamide (B127407) or other one-carbon synthons. | Cyclocondensation |

| Phenothiazines | Reaction with sulfur and a suitable coupling partner, although this is less direct. | Thionation, Cyclization |

Building Block for Multifunctional Aromatic Compounds

The distinct reactivity of each functional group on the this compound ring allows for its elaboration into a wide array of multifunctional aromatic compounds. The amino group can be readily diazotized and subsequently replaced by a variety of substituents, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions. This provides a powerful tool for introducing diverse functionalities at the 3-position.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. Alternatively, it can be reduced to a primary alcohol, providing another point for chemical modification. The chlorine atom, while generally less reactive towards nucleophilic aromatic substitution, can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position.

| Functional Group Transformation | Reagents and Conditions | Resulting Functionality |

| Diazotization of Amino Group | NaNO₂, HCl; then CuX (X = Cl, Br, CN) or H₂O | Halogen, Cyano, Hydroxyl |

| Ester Hydrolysis | Aqueous base (e.g., NaOH) followed by acidification | Carboxylic Acid |

| Ester Reduction | LiAlH₄ or other reducing agents | Primary Alcohol |

| Cross-Coupling of Chloro Group | Pd catalyst, base, boronic acid (Suzuki) or amine (Buchwald-Hartwig) | Aryl, Amino |

Role in the Convergent Synthesis of Diversified Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is of paramount importance. This compound serves as an excellent scaffold for the convergent synthesis of such libraries. Its three distinct functional groups offer orthogonal handles for chemical modification, allowing for the systematic introduction of diversity at multiple points of the molecule.

A common strategy involves a stepwise modification of the functional groups. For example, the amino group can be acylated with a diverse set of carboxylic acids to generate a library of amides. Subsequently, the ester group can be hydrolyzed and coupled with a variety of amines to create a second dimension of diversity. Finally, the chloro group can be subjected to palladium-catalyzed cross-coupling reactions with a range of boronic acids or other organometallic reagents to introduce a third set of variable substituents. This convergent approach allows for the rapid and efficient generation of a large number of unique compounds from a single, readily available starting material.

| Diversification Point | Reaction Type | Example Building Blocks |

| 3-Amino Group | Acylation, Sulfonylation, Alkylation | Diverse carboxylic acids, sulfonyl chlorides, alkyl halides |

| 4-Chloro Group | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Various boronic acids, amines, terminal alkynes |

| 1-Ethyl Ester Group | Hydrolysis followed by amidation, Transesterification | A wide array of amines, different alcohols |

Utility in the Development of New Organic Materials Precursors

The structural features of this compound also make it a valuable precursor for the synthesis of novel organic materials. The parent compound, 3-amino-4-chlorobenzoic acid, is known to be a precursor in the synthesis of pigment dyes. This suggests that the ethyl ester derivative can similarly be utilized in the preparation of azo dyes and other chromophores. The amino group can be diazotized and coupled with electron-rich aromatic compounds to generate brightly colored azo compounds.

Furthermore, the presence of multiple reactive sites allows for its incorporation into polymeric structures. For instance, the amino and carboxyl (after hydrolysis) functionalities can be used to form polyamide or polyester (B1180765) chains. The ability to introduce further functionality through the chloro group prior to or after polymerization opens up possibilities for creating functional polymers with tailored electronic, optical, or thermal properties. For example, copolymerization of derivatives of this compound with other monomers, such as aniline (B41778), could lead to the development of novel conductive polymers.

| Material Type | Synthetic Relevance of this compound | Potential Properties |

| Azo Dyes and Pigments | Serves as the diazo component in azo coupling reactions. | Tunable color, lightfastness |

| Polyamides/Polyesters | Can be converted to a diamine or diacid monomer for polycondensation. | Thermal stability, mechanical strength |

| Conductive Polymers | Potential co-monomer in polymerization with other electroactive monomers. | Electrical conductivity, electrochromism |

Theoretical and Computational Investigations of Ethyl 3 Amino 4 Chlorobenzoate

Electronic Structure Analysis and Molecular Orbital Theory

An analysis of the electronic structure of Ethyl 3-Amino-4-chlorobenzoate would be foundational to understanding its chemical behavior. This investigation typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic properties.

Key parameters derived from such an analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For related compounds like ethyl 4-aminobenzoate (B8803810), DFT calculations have been successfully used to determine these orbital energies and map the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical Electronic Properties for Future Calculation

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The amino group would likely be the primary contributor to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The benzene (B151609) ring and carbonyl group would be key contributors to the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups would influence this gap. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to model transition states, calculate activation energies, and determine reaction pathways. For instance, in the synthesis of derivatives from the isomeric Ethyl 4-amino-3-chlorobenzoate, computational docking studies have been used to understand interactions with biological targets like the epidermal growth factor receptor (EGFR). nih.gov Similar approaches could predict the reactivity of this compound in various organic reactions, such as acylation or diazotization of the amino group.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and conformational flexibility of this compound would significantly influence its physical properties and biological activity. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable geometric arrangements (conformers) of the molecule.

Furthermore, studies on related molecules, such as cocrystals of 3-chlorobenzoic acid, have employed DFT to analyze supramolecular assemblies and non-covalent interactions like hydrogen and halogen bonds. mdpi.comresearchgate.net For this compound, such studies would investigate how molecules interact with each other in a solid state, predicting crystal packing and identifying key intermolecular forces, such as N-H···O hydrogen bonds between the amino and ester groups of adjacent molecules.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can aid in the structural confirmation of synthesized this compound. DFT methods are commonly used to calculate vibrational frequencies (IR) and chemical shifts (NMR). For the parent acid, 3-Amino-4-chlorobenzoic acid, experimental IR spectral data is available, which could serve as a benchmark for validating computational results. nist.gov A detailed computational study on ethyl 4-aminobenzoate has demonstrated the successful correlation of theoretical spectra with experimental findings. researchgate.net

Table 2: Spectroscopic Parameters for Theoretical Prediction

| Spectrum | Key Parameters to Calculate | Significance |

|---|---|---|

| Infrared (IR) | Vibrational frequencies (cm⁻¹) | Prediction of characteristic peaks for N-H, C=O, C-Cl, and C-O bonds. |

| ¹H NMR | Chemical shifts (ppm) | Prediction of proton signals for aromatic, ethyl, and amino groups. |

| ¹³C NMR | Chemical shifts (ppm) | Prediction of carbon signals for the ester, aromatic ring, and ethyl group. |

| UV-Visible | Absorption wavelengths (λ_max) | Prediction of electronic transitions, typically π → π* for the aromatic system. |

Structure-Reactivity Relationship Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govmdpi.com Although no specific QSAR studies for this compound were found, this methodology would be highly applicable. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds, a mathematical model could be developed to predict the reactivity or a specific biological effect. This approach is invaluable in rational drug design and materials science for screening new molecules and optimizing their properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 3-Amino-4-chlorobenzoate is predicted to exhibit distinct signals corresponding to the ethyl group protons and the aromatic ring protons.

Ethyl Group: The ethyl moiety (-OCH₂CH₃) will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around 4.3 ppm due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around 1.3 ppm, coupled to the two methylene protons.

Aromatic Protons: The benzene (B151609) ring has three protons in unique chemical environments.

The proton at the C2 position, being ortho to both the ester and amino groups, is expected to be the most deshielded, appearing as a doublet around 7.8 ppm.

The proton at the C6 position, ortho to the chlorine atom, would likely appear as a doublet around 7.3 ppm.

The proton at the C5 position, situated between the chlorine and amino groups, would appear as a doublet of doublets around 6.8 ppm.

Amino Group: The two protons of the amino group (-NH₂) are expected to produce a broad singlet around 4.5-5.5 ppm. The chemical shift of these protons can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.1 |

| -CH₂- (Ethyl) | ~4.3 | Quartet (q) | ~7.1 |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| Aromatic H-5 | ~6.8 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |

| Aromatic H-6 | ~7.3 | Doublet (d) | J ≈ 8.5 |

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum for this compound would show nine distinct signals, one for each unique carbon atom. libretexts.org The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Ethyl Group Carbons: The methylene carbon (-CH₂-) is expected around 61 ppm, while the methyl carbon (-CH₃) will be significantly upfield, around 14 ppm.

Aromatic Carbons: The six aromatic carbons will have shifts between approximately 110 and 150 ppm. The carbon attached to the chlorine (C4) and the carbon attached to the amino group (C3) would be influenced by the electron-donating and withdrawing effects of these substituents. The carbon atom of the ester group (C1) would be found around 130 ppm. The ipso-carbon signals are often of lower intensity.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is the most deshielded, with a predicted chemical shift in the range of 165-170 ppm. libretexts.org

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Ethyl) | ~14 |

| -C H₂- (Ethyl) | ~61 |

| Aromatic C5 | ~115 |

| Aromatic C2 | ~118 |

| Aromatic C4 | ~120 |

| Aromatic C6 | ~130 |

| Aromatic C1 | ~132 |

| Aromatic C3 | ~148 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the ethyl -CH₂- and -CH₃ protons. It would also confirm the connectivity of the aromatic protons, showing correlations between H-5 and H-6, and a weaker correlation between H-2 and H-6 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted proton signals to their corresponding carbon signals: the H-2, H-5, and H-6 signals to their respective aromatic carbon signals, and the ethyl proton signals to the ethyl carbon signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound (C₉H₁₀ClNO₂). This allows for the calculation of its precise elemental formula, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be approximately 199.0400 Da. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity of about one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before MS analysis.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 199 would be observed. The fragmentation pattern is predicted based on the functional groups present:

Loss of Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent acylium ion at m/z 154 (M-45). This ion would also exhibit a chlorine isotopic pattern.

Loss of Ethene: Another typical pathway for ethyl esters is a McLafferty rearrangement, involving the loss of ethene (C₂H₄), which would result in an ion at m/z 171 (M-28).

Decarbonylation: The acylium ion (m/z 154) could further lose carbon monoxide (CO) to yield a phenyl cation at m/z 126.

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom could also occur, leading to ions at m/z 164 (M-35).

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Identity |

|---|---|

| 199/201 | [M]⁺ (Molecular Ion) |

| 171/173 | [M - C₂H₄]⁺ |

| 154/156 | [M - •OC₂H₅]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the amine, ester, and aromatic chloro-substituted functional groups.

N-H Stretching: The amino group will display two distinct stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is predicted to be prominent in the 1700-1730 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ range.

C-O Stretching: A strong band corresponding to the C-O stretch of the ester is expected between 1100-1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration should appear as a band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent. While a full prediction is complex, the technique would be valuable for confirming the aromatic substitution pattern and the presence of the various functional groups.

Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the qualitative and quantitative analysis of this compound, providing reliable means to assess its purity, identify impurities, and perform separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. The parent compound, 3-Amino-4-chlorobenzoic acid, is noted to be analyzed by HPLC for purity determination avantorsciences.comsigmaaldrich.com.

Method development typically focuses on reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. A C18 column is a common choice for separating aromatic compounds like benzoates researchgate.net. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727) rsc.org. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of all components within a reasonable timeframe. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm | Provides good retention and resolution for aromatic esters. |

| Mobile Phase A | 0.1% Acetic Acid in Water | Controls pH and ensures good peak shape for the amino group. |

| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 260 nm | Wavelength selected for optimal sensitivity based on the chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This method allows for the determination of the purity of this compound and can be validated according to standard guidelines for accuracy, precision, linearity, and sensitivity.

Gas Chromatography (GC) for Volatile Derivatives

While direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation, GC becomes a powerful tool after converting the analyte into a more volatile and thermally stable derivative. The primary functional group targeted for derivatization is the amino group.

A common and effective derivatization strategy for compounds containing amino groups is the reaction with an alkyl chloroformate, such as ethyl chloroformate, in an aqueous medium nih.gov. This reaction converts the polar amino group into a less polar N-alkoxycarbonyl derivative, which is more amenable to GC analysis researchgate.netasianpubs.org. The ester functional group of the parent molecule generally remains intact during this process.

The derivatization process is typically rapid and can be performed in a single step. The resulting N-ethoxycarbonyl ethyl ester derivative exhibits increased volatility and thermal stability, allowing for its separation and quantification by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) asianpubs.orgresearchgate.net.

Table 2: Typical GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatizing Agent | Ethyl Chloroformate | Reacts with the amino group to form a volatile derivative nih.gov. |

| Capillary Column | HP-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of derivatized compounds researchgate.net. |

| Carrier Gas | Helium or Nitrogen | Inert carrier gases commonly used in GC. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |

| Temperature Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | A temperature gradient is used to separate the derivative from other components and clean the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general-purpose, sensitive detection, while MS allows for positive identification based on fragmentation patterns. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The crystallographic analysis of Ethyl 4-amino-3-methylbenzoate reveals that the asymmetric unit can contain more than one molecule, which are linked into dimers through intermolecular hydrogen bonds nih.gov. Specifically, the amino group of one molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (N—H···N). Additionally, the amino groups form hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules (N—H···O), creating a stable, extended network in the crystal lattice nih.gov. These types of interactions are highly anticipated for this compound as well, influencing its melting point, solubility, and solid-state stability.

Table 3: Representative Crystallographic Data for the Analog Ethyl 4-amino-3-methylbenzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.21 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.0110 (16) Åb = 8.7030 (17) Åc = 15.835 (3) Åα = 90.78 (3)°β = 95.13 (3)°γ = 114.34 (3)° |

| Volume (V) | 1000.3 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N—H···N and N—H···O hydrogen bonds |

This data illustrates the detailed structural information that can be obtained from an X-ray diffraction study, confirming the molecular structure and providing a deep understanding of its solid-state behavior.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Transformations Involving Ethyl 3-Amino-4-chlorobenzoate

The chloro- and amino- functionalities of this compound make it an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental in modern organic synthesis. Research is focused on developing more efficient, cost-effective, and milder catalytic systems to transform these functional groups.

A significant area of development is the copper-catalyzed amination of aryl chlorides. While palladium-based catalysts have been traditionally dominant, the lower cost and toxicity of copper have spurred the development of alternative systems. nih.gov Recent breakthroughs include the use of highly sterically encumbered N¹,N²-diaryl diamine ligands which prevent catalyst deactivation and allow reactions to proceed at significantly lower temperatures (40–55 °C) and with a broader scope than previous methods. nih.govorganic-chemistry.orgnih.gov These ligands enhance the electron density on the copper center and stabilize the active catalyst, facilitating the challenging oxidative addition of the aryl chloride, which is often the rate-limiting step. nih.govorganic-chemistry.org This approach is highly relevant for modifying the chloro-group on this compound, enabling the introduction of diverse amine nucleophiles under mild conditions.

Another promising frontier is the development of novel ligands for palladium-catalyzed amination that can function with more convenient and less expensive reagents. For instance, a new dialkyl biheteroaryl phosphine (B1218219) ligand (KPhos) has been shown to effectively catalyze the amination of aryl chlorides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, which are more practical reagents than the commonly used tert-butoxide bases. acs.org Such systems are designed to suppress common side reactions like hydroxylation, increasing the selectivity for the desired primary arylamine product. acs.org The application of these advanced catalytic systems could streamline the synthesis of novel derivatives from this compound.

The table below summarizes key features of emerging catalytic systems applicable to transformations of aryl chlorides like this compound.

| Catalyst System | Key Features | Typical Reaction Conditions | Advantages for this compound |

| Copper with N¹,N²-diaryl diamine ligands | Mitigates catalyst deactivation; anionic ligands increase electron richness of Cu. nih.govorganic-chemistry.org | 40–55 °C; broad amine scope. organic-chemistry.org | Lower cost than palladium; mild conditions preserve the ester and amino groups. |

| Palladium with KPhos ligand | Enables use of aqueous ammonia and hydroxide base. acs.org | Suppresses formation of diarylamine and aryl alcohol side products. acs.org | Utilizes inexpensive and convenient reagents; high selectivity for primary amine products. |

| Copper with Oxalic Diamide ligands | Effective for amination of aryl chlorides with primary amines. nih.govtandfonline.com | Typically higher temperatures (e.g., 120 °C in DMSO). tandfonline.com | An established alternative to palladium with a different ligand class. |

Integration into Automated Synthesis Platforms

The synthesis and derivatization of fine chemicals like this compound are increasingly benefiting from the integration of automated synthesis platforms, particularly those based on continuous flow chemistry. researchgate.netbohrium.com This technology offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and efficiency. researchgate.netacs.org

In a continuous flow system, reagents are pumped through a network of reactor coils where reactions occur. nih.gov This setup allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net The small reactor volumes enhance heat and mass transfer and allow for the safe handling of hazardous reagents or unstable intermediates, as only a small quantity of material is reacting at any given moment. nih.govjst.org.in For transformations involving this compound, such as nitration, reduction, or subsequent cross-coupling reactions, flow chemistry can offer a safer and more scalable manufacturing process. acs.org

Recent advancements have focused on creating fully automated, multi-step synthesis platforms that can perform reactions, purifications, and analyses in a continuous, "assembly line" fashion. nih.govrsc.org These systems can incorporate inline purification techniques, such as liquid-liquid extraction or chromatography, eliminating the need for intermediate isolation and reducing waste. beilstein-journals.org The development of such automated platforms could revolutionize the production of pharmaceutical ingredients and other complex molecules derived from this compound, enabling on-demand manufacturing and rapid process optimization. researchgate.netrsc.org

The following table compares the characteristics of traditional batch synthesis with modern continuous flow platforms.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Handling large quantities of hazardous materials; risk of thermal runaway. | Small reaction volumes minimize risk; safer handling of reactive intermediates. jst.org.in |

| Scalability | Often requires re-optimization of conditions ("scaling-up issues"). jst.org.in | Scaled by running the system for a longer duration ("scaling-out"). |

| Efficiency & Yield | May have lower yields due to side reactions and difficult workups. | Often higher yields and purity due to precise control. researchgate.net |

| Automation | Automation is complex and typically limited to single operations. | Well-suited for end-to-end automation, including purification and analysis. rsc.org |

Environmental and Sustainable Chemistry Considerations in its Production and Use

The principles of green and sustainable chemistry are increasingly influencing the synthesis of aromatic amines and their derivatives. rsc.org Research is actively seeking to replace traditional synthetic methods, which often rely on hazardous reagents and generate significant waste, with more environmentally benign alternatives.

One major focus is the development of biocatalytic processes. researchgate.net For instance, the reduction of a nitroaromatic precursor to form the aniline (B41778) moiety, a key step in many syntheses, can be achieved using nitroreductase enzymes. nih.gov This biocatalytic approach operates at room temperature in aqueous media, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts like palladium or platinum. nih.govacs.org Furthermore, these enzymatic reactions can exhibit high chemoselectivity, preserving other functional groups that might be sensitive to traditional catalytic hydrogenation. acs.org The integration of such enzymes into continuous flow reactors further enhances sustainability by allowing for enzyme immobilization and reuse. nih.gov

Another green chemistry strategy involves using alternative, non-toxic, and renewable solvents. Supercritical carbon dioxide (sc-CO₂), for example, has been used as both a solvent and a promoter for the synthesis of imines from anilines. chemistryviews.org It is inexpensive, non-flammable, and easily removed, and in some cases, the water produced as a byproduct can form carbonic acid with the CO₂, which autocatalyzes the reaction. chemistryviews.org Similarly, performing reactions in water, where possible, eliminates the reliance on volatile organic solvents. tandfonline.comresearchgate.net

Development of Advanced Materials utilizing its Structural Motifs

The distinct structural features of this compound—an aromatic amine, a carboxylic ester, and a halogen substituent—make it a valuable monomer for the synthesis of advanced materials, particularly high-performance polymers.

The aminobenzoic acid backbone is a fundamental component of aromatic polyamides, also known as aramids. These materials are renowned for their exceptional thermal stability and mechanical strength. nih.gov The amino and ester groups on the molecule can undergo polycondensation reactions to form strong, rigid polymer chains. While the direct polymerization of p-aminobenzoic acid to form poly-p-benzamide has been explored for creating thermally resistant fibers and films, derivatives like this compound offer pathways to modified polymers with tailored properties. google.com

The presence of the chlorine atom on the benzene (B151609) ring can influence the polymer's characteristics in several ways. It can increase flame retardancy, modify solubility in organic solvents, and alter the packing of polymer chains, thereby affecting the material's crystalline structure and mechanical properties. Furthermore, the C-Cl bond can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to create materials with specific properties, such as altered surface energy or sites for cross-linking.

Additionally, aminobenzoic acids and other aniline derivatives can be used to create electroactive polymers. researchgate.net The electrochemical polymerization of aminobenzoic acids can produce short-chain conducting polymers. researchgate.net Copolymers of aniline and aminobenzoic acids have also been synthesized, where the carboxylic acid group can act as a self-dopant and improve the processability and electroactivity of the resulting material at less acidic pH values. researchgate.netresearchgate.net The structural motif of this compound could thus be incorporated into novel conductive polymers for applications in sensors, electronics, and anti-corrosion coatings.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-Amino-4-chlorobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-3-nitrobenzoate can undergo amination using ammonia or amines under reflux in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., triethylamine) to replace the nitro or chloro group. Reaction progress should be monitored by TLC, and the product purified via recrystallization (ethanol/water) . Optimization involves adjusting stoichiometry (e.g., 2.0 equiv. of amine), temperature (room temperature to 80°C), and reaction time (12–24 h) to maximize yield.

Q. How can researchers verify the purity and identity of this compound post-synthesis?

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.8–8.0 ppm) and IR (C=O stretch ~1700 cm, NH ~3400 cm).

- Elemental analysis : Match calculated and observed C, H, N, Cl percentages.

- Melting point : Compare with literature values (e.g., 210–215°C for related benzoic acid derivatives) .

Q. What solvents and storage conditions are optimal for preserving this compound?

Store in airtight containers under inert gas (N or Ar) at 0–6°C to prevent hydrolysis or oxidation. Compatible solvents for dissolution include ethanol, DMSO, or DMF. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL is recommended for precise structural elucidation. Crystals can be grown via slow evaporation of a saturated ethanol solution. Refinement parameters (e.g., R-factors) should be cross-validated with spectroscopic data to address potential disorder in the chloro or amino groups .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protecting groups : Temporarily block the amino group (e.g., acetylation) before electrophilic substitution at the chloro position.

- Catalysis : Use Pd catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) at the chloro site.

- pH control : Maintain neutral to slightly acidic conditions to avoid deprotonation of the amino group during reactions .

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes or receptors. For instance, the chloro and ester groups may engage in hydrophobic interactions, while the amino group forms hydrogen bonds. Experimental validation via SPR or ITC is required to confirm computational predictions .

Q. What are the thermodynamic and kinetic stability profiles of this compound under varying pH and temperature?

Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.